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Compound of Interest

Compound Name: Isomannide

Cat. No.: B3422123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,4:3,6-

dianhydro-D-mannitol, also known as isomannide, and its derivatives. Due to the limited

availability of crystallographic data for the parent molecule, this guide focuses on well-

characterized derivatives, providing a foundational understanding for researchers in medicinal

chemistry, materials science, and drug development.

Introduction
1,4:3,6-dianhydro-D-mannitol is a rigid, chiral bicyclic diol derived from D-mannitol. Its unique

V-shaped structure, consisting of two fused tetrahydrofuran rings, makes it a valuable chiral

building block in asymmetric synthesis and for the development of novel polymers and

pharmaceutical agents.[1][2] The stereochemistry of the two hydroxyl groups, both in the endo

position, influences its reactivity and interaction with other molecules.[3] Understanding the

precise three-dimensional arrangement of atoms through X-ray crystallography is paramount

for designing new molecules with specific biological activities or material properties.

While the crystal structure of the parent 1,4:3,6-dianhydro-D-mannitol is not readily available in

public databases, several of its derivatives have been crystallized and their structures

determined. This guide will focus on a key derivative, 1,4:3,6-dianhydro-D-mannitol 2,5-

(hydrogen phosphate), for which crystallographic data has been deposited with the Cambridge

Crystallographic Data Centre (CCDC).[2]
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Crystallographic Data
The crystallographic data provides a quantitative description of the molecule's geometry in the

solid state. The following tables summarize the key crystallographic parameters for a derivative

of 1,4:3,6-dianhydro-D-mannitol.

Crystal Data and Structure Refinement for 1,4:3,6-
dianhydro-D-mannitol 2,5-(hydrogen phosphate)

Parameter Value

CCDC Deposition Number 241796[2]

Empirical Formula C6H9O6P

Formula Weight 208.10

Crystal System Orthorhombic

Space Group P212121

a (Å) Data not available in search results

b (Å) Data not available in search results

c (Å) Data not available in search results

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) Data not available in search results

Z Data not available in search results

Density (calculated) (Mg/m³) Data not available in search results

Absorption Coefficient (mm⁻¹) Data not available in search results

F(000) Data not available in search results

R-factor Data not available in search results

Data-to-parameter ratio Data not available in search results
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Note: Specific unit cell dimensions and other refinement parameters were not available in the

provided search results. Researchers are encouraged to retrieve the full crystallographic

information file (CIF) from the Cambridge Crystallographic Data Centre (--INVALID-LINK--)

using the deposition number 241796 for a complete dataset.

Selected Bond Lengths and Angles for 1,4:3,6-
dianhydro-D-mannitol 2,5-(hydrogen phosphate)

Bond Length (Å)

P—O(5) 1.4680(11)

Other bond lengths Data not available in search results

Angle (°)

O(5)—P—O(1) Data not available in search results

Other bond angles Data not available in search results

Note: The referenced publication mentions a table with selected bond lengths and angles, but

the full table was not accessible through the search results.

Experimental Protocols
The determination of a crystal structure is a multi-step process that involves synthesis,

crystallization, X-ray diffraction data collection, and structure solution and refinement.

Synthesis and Crystallization
Synthesis of 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate):

This derivative can be synthesized through the phosphorylation of 1,4:3,6-dianhydro-D-

mannitol with phosphorus oxychloride in the presence of triethylamine, followed by hydrolysis.

Crystallization:
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Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution or by vapor diffusion. For the phosphate derivative, recrystallization from

water yielded the desired product. The choice of solvent is crucial and often requires screening

of various solvent systems.

X-ray Diffraction Data Collection and Structure
Refinement
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

structure of small molecules. The general workflow is as follows:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray beam, and the diffraction pattern is

recorded as the crystal is rotated. This is typically done at low temperatures (e.g., 100 K) to

minimize thermal motion of the atoms.

Data Processing: The raw diffraction data is processed to yield a set of indexed reflections

with their intensities.

Structure Solution: The initial atomic positions are determined from the diffraction data using

direct methods or Patterson methods.

Structure Refinement: The atomic model is refined against the experimental data to improve

the fit between the calculated and observed structure factors. This process yields the final

atomic coordinates, bond lengths, and bond angles.

Visualizations
Experimental Workflow for Crystal Structure
Determination
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Caption: A generalized workflow for the determination of the crystal structure of a small

molecule.

Potential Biological Signaling Pathway of a Derivative
While 1,4:3,6-dianhydro-D-mannitol itself is not directly implicated in specific signaling

pathways based on the available data, its dinitrate derivative, isosorbide dinitrate, is a well-

known vasodilator. Its mechanism of action involves the release of nitric oxide (NO), which

activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate

(cGMP) and subsequent smooth muscle relaxation.
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Caption: Signaling pathway of isosorbide dinitrate, a derivative of 1,4:3,6-dianhydro-D-

mannitol.

Applications in Drug Development and Research
The rigid scaffold of 1,4:3,6-dianhydro-D-mannitol makes it an attractive starting material for the

synthesis of a wide range of molecules with potential therapeutic applications. For example,

derivatives have been investigated for their antimicrobial activity. Its use as a chiral auxiliary

can guide the stereoselective synthesis of drug candidates. Furthermore, it is utilized in

pharmaceutical formulations as a stabilizer and bulking agent. The crystallographic data of its

derivatives is crucial for understanding structure-activity relationships and for the rational

design of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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